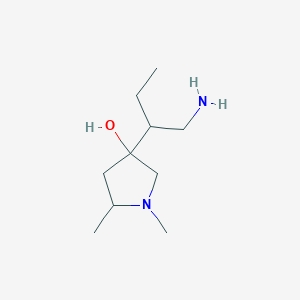

3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol

Description

3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol is a pyrrolidine-based compound characterized by a tertiary alcohol group, two methyl substituents at positions 1 and 5 of the pyrrolidine ring, and a 1-aminobutan-2-yl side chain. This compound (CAS No. 1559134-08-5) is listed under synonyms such as AKOS020046375 and is commercially available as a synthetic building block for organic chemistry and drug discovery .

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C10H22N2O/c1-4-9(6-11)10(13)5-8(2)12(3)7-10/h8-9,13H,4-7,11H2,1-3H3 |

InChI Key |

FDIPQHJACBDQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CC(N(C1)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method involves the alkylation of a pyrrolidine derivative with an appropriate aminobutyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then subjected to further functional group modifications to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Amino Side Chains: The 1-aminobutan-2-yl chain may enhance solubility via protonation at physiological pH, contrasting with MPI’s selanyl group, which confers redox activity .

- Macrocyclic vs. Monocyclic Systems: JNJ-54717793’s bicyclic structure enhances receptor binding specificity, whereas the target compound’s monocyclic pyrrolidine offers synthetic versatility .

Functional Group Variations

Amino Alcohol vs. Nitroimidazole

The tertiary alcohol and primary amine in the target compound differ functionally from [18F]-fluoromisonidazole’s nitroimidazole and radiolabeled fluorine. While the former may act as a hydrogen-bond donor/acceptor in enzyme inhibition, the latter’s nitro group enables hypoxia-selective retention in tumors .

Selenium vs. Methyl Substituents

MPI’s selanyl group (Se–C bond) provides antioxidant properties via glutathione peroxidase mimicry, a feature absent in the methyl-dominated target compound .

Biological Activity

3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 184.27 g/mol

This structure features a pyrrolidine ring substituted with dimethyl and aminobutanol groups, which contribute to its biological activity.

Research indicates that 3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Studies suggest that the compound acts as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer .

- Neurotransmitter Modulation : Given its structural similarity to neurotransmitters, it is hypothesized that this compound may influence neurotransmitter systems, particularly in the central nervous system, potentially offering neuroprotective effects .

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential therapeutic applications of 3-(1-Aminobutan-2-yl)-1,5-dimethylpyrrolidin-3-ol:

- Cancer Research : A study demonstrated that this compound effectively inhibited tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation. The results indicated a significant reduction in cancer cell viability when treated with varying concentrations of the compound .

- Neuroprotection : Another study explored its neuroprotective effects in models of neurodegenerative diseases. The findings suggested that the compound could reduce neuronal cell death and improve functional outcomes in animal models of conditions like Alzheimer's disease .

- Oxidative Stress Reduction : A recent investigation focused on the antioxidant capabilities of this compound, showing that it can significantly decrease markers of oxidative damage in cellular models exposed to harmful stimuli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.